Bucladesine

概要

説明

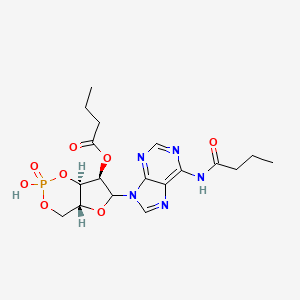

Bucladesine, also known as dibutyryl cyclic adenosine monophosphate, is a cyclic nucleotide derivative that mimics the action of endogenous cyclic adenosine monophosphate. It is a cell-permeable analog of cyclic adenosine monophosphate and acts as a phosphodiesterase inhibitor. This compound is widely used in research applications due to its ability to induce normal physiological responses in cells under experimental conditions .

準備方法

Synthetic Routes and Reaction Conditions: Bucladesine is synthesized through the esterification of cyclic adenosine monophosphate with butyric anhydride. The reaction typically involves the use of a base such as pyridine to catalyze the esterification process. The resulting product is purified through crystallization or chromatography techniques .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The purification steps are optimized for large-scale production to achieve high yields and purity .

化学反応の分析

Types of Reactions: Bucladesine undergoes various chemical reactions, including hydrolysis, oxidation, and substitution reactions.

Common Reagents and Conditions:

Hydrolysis: this compound can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of cyclic adenosine monophosphate and butyric acid.

Oxidation: Oxidizing agents such as hydrogen peroxide can oxidize this compound, leading to the formation of oxidized derivatives.

Major Products Formed: The major products formed from these reactions include cyclic adenosine monophosphate, butyric acid, and various substituted derivatives of this compound .

科学的研究の応用

Wound Healing

Bucladesine has been primarily investigated for its efficacy in promoting wound healing. It acts by enhancing cellular responses that are typically mediated by cAMP, leading to improved angiogenesis and epithelialization.

Case Study: Diabetic Foot Ulcers

In clinical studies, this compound ointment was evaluated for its effectiveness in treating diabetic foot ulcers. Although initial results showed favorable outcomes, the product was eventually withdrawn from the market due to formulation issues, including an unpleasant odor attributed to hydrolytic cleavage resulting in butyric acid release .

Dermatological Applications

This compound has shown promise in treating various skin conditions, particularly those involving ulceration.

Case Study: Hidradenitis Suppurativa

A recent case report documented the successful treatment of ulceration associated with hidradenitis suppurativa using topical this compound ointment. The patient experienced complete re-epithelialization over two months, resulting in a hypertrophic scar without recurrence for two years . This suggests that this compound may serve as an effective alternative for managing skin ulcerations.

Neuroprotection

Research indicates that this compound may have neuroprotective properties, particularly in models of seizure activity.

Experimental Findings

In studies involving pentylenetetrazol-induced seizures in mice, this compound administration significantly reduced seizure latency and threshold. When combined with pentoxyfillin, the effects were additive, indicating a potential role in managing seizure disorders .

Anti-Inflammatory Effects

This compound's ability to elevate intracellular cAMP levels has been linked to anti-inflammatory effects, making it a candidate for treating inflammatory skin diseases.

Study on Inflammation

A study demonstrated that this compound could reduce arachidonic acid-induced ear edema in mice when administered as a topical emulsion. The results showed a significant reduction in inflammation at concentrations as low as 1.5% . This positions this compound as a potential therapeutic option for inflammatory skin conditions where traditional treatments may pose risks of adverse effects.

Summary Table of Applications

作用機序

Bucladesine exerts its effects by mimicking the action of endogenous cyclic adenosine monophosphate. It penetrates cell membranes due to its lipophilic properties and activates cyclic adenosine monophosphate-dependent protein kinase pathways. This activation leads to various physiological responses, including the regulation of gene expression, modulation of ion channels, and activation of enzymes involved in metabolic processes .

類似化合物との比較

Bucladesine is unique among cyclic adenosine monophosphate analogs due to its stability and cell permeability. Similar compounds include:

Cyclic adenosine monophosphate: The natural form of cyclic adenosine monophosphate, which has limited cell permeability and stability.

8-Bromo cyclic adenosine monophosphate: A more stable analog of cyclic adenosine monophosphate but with different cellular effects.

N6,2’-O-Dibutyryl cyclic adenosine monophosphate: Another analog with similar properties to this compound but with variations in its effects on cellular processes.

This compound’s unique properties make it a valuable tool in research and therapeutic applications, offering advantages over other cyclic adenosine monophosphate analogs in terms of stability and cell permeability .

生物活性

Bucladesine, also known as dibutyryl cyclic adenosine monophosphate (dbcAMP), is a stable analogue of cyclic adenosine monophosphate (cAMP) that exhibits significant biological activity. This compound has garnered attention for its potential therapeutic applications in various fields, including dermatology, neurology, and cardiology. The following sections provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, case studies, and research findings.

This compound acts primarily as a phosphodiesterase (PDE) inhibitor, which leads to increased intracellular levels of cAMP. This elevation in cAMP can activate protein kinase A (PKA) and other signaling pathways that are crucial for various physiological responses. Unlike cAMP, this compound is more lipophilic and can easily penetrate cell membranes without being rapidly degraded by phosphodiesterases .

Key Mechanisms:

- PDE Inhibition: this compound inhibits PDE activity, prolonging the action of cAMP in cells.

- Protein Kinase Activation: It activates PKA and other kinases that are typically activated by cAMP, influencing numerous cellular processes including inflammation and neuronal signaling .

- Neurite Outgrowth: this compound promotes neurite outgrowth in neuronal cultures, suggesting neuroprotective properties .

1. Dermatological Uses

This compound has been investigated for its anti-inflammatory effects in skin diseases. Clinical studies have shown that it can effectively reduce inflammation in models of acute skin irritation and chronic wounds.

Case Study:

- In a study utilizing an arachidonic acid-induced skin inflammation model, this compound demonstrated comparable efficacy to potent PDE4 inhibitors at certain concentrations. When applied as a topical cream formulation, it significantly reduced ear edema in animal models .

2. Neurological Effects

Research indicates that this compound can improve cognitive functions and alleviate symptoms associated with neurological disorders.

Case Studies:

- Seizure Models: In wild-type mice subjected to pentylenetetrazol-induced seizures, this compound reduced both seizure latency and threshold when administered at doses around 300 nM/mouse .

- Morphine Withdrawal: this compound has shown potential in attenuating withdrawal symptoms in morphine-dependent mice, indicating its role in modulating addiction-related behaviors .

3. Cardiovascular Applications

This compound has been explored for its cardioprotective effects. Its ability to enhance myocardial function through cAMP elevation may offer therapeutic benefits in cardiac conditions.

Research Findings

A summary of notable research findings regarding this compound's biological activity is presented below:

Q & A

Basic Research Questions

Q. What experimental models are most suitable for studying Bucladesine’s mechanism of action in cAMP-dependent pathways?

- Methodological Answer: Use in vitro assays (e.g., cAMP level quantification via ELISA or FRET-based biosensors) to measure this compound’s activation of protein kinase A (PKA). Validate findings with in vivo models such as murine ear edema (e.g., arachidonic acid-induced inflammation) to assess anti-inflammatory efficacy . For dose-response studies, employ gradient concentrations (e.g., 0.1–2.0% w/w in emulsions) and compare outcomes to untreated controls or glucocorticoid benchmarks.

Q. How can researchers standardize this compound’s dosage across different experimental systems?

- Methodological Answer: Conduct pharmacokinetic studies to determine bioavailability and tissue distribution. For topical applications (e.g., skin models), use Franz diffusion cells to measure permeation rates. Validate dosing consistency via HPLC quantification of this compound and its metabolites (e.g., butyric acid byproducts) in biological samples .

Q. What are the critical controls for ensuring reproducibility in this compound studies?

- Methodological Answer: Include vehicle controls (e.g., emulsion base without this compound) to isolate formulation effects. Use positive controls (e.g., dexamethasone for anti-inflammatory assays) and negative controls (e.g., cAMP pathway inhibitors like H-89) to confirm specificity. Document hydrolysis rates of this compound in aqueous solutions to account for odor-related confounding factors .

Advanced Research Questions

Q. How can conflicting data on this compound’s efficacy in chronic inflammation models be resolved?

- Methodological Answer: Perform meta-analyses of existing studies to identify variables such as dosing frequency, model species (e.g., mice vs. human ex vivo tissues), and outcome measures (e.g., edema reduction vs. cytokine profiling). Replicate experiments with blinded randomization and larger sample sizes (n ≥ 10 per group) to minimize bias. Use multivariate regression to analyze interactions between this compound’s stability (e.g., hydrolysis rates) and therapeutic outcomes .

Q. What strategies mitigate this compound’s hydrolysis-induced odor in aqueous formulations without compromising bioactivity?

- Methodological Answer: Test non-aqueous carriers (e.g., lipid-based nanoparticles or anhydrous emulsions) to reduce hydrolysis. Characterize formulation stability via accelerated aging tests (40°C/75% RH for 6 months) and compare odor intensity using gas chromatography. Validate bioactivity retention via PKA activation assays post-formulation .

Q. How can researchers design studies to evaluate this compound’s long-term safety in preclinical models?

- Methodological Answer: Implement chronic toxicity studies (e.g., 90-day dermal exposure in rodents) with endpoints including histopathology (skin, liver, kidneys) and hematological markers. Use tandem mass spectrometry to track metabolite accumulation. Cross-reference findings with clinical safety data from existing topical applications to identify species-specific risks .

Q. Methodological Considerations for Data Interpretation

- Handling Observational vs. Experimental Data: Differentiate between correlative findings (e.g., this compound’s association with reduced inflammation) and causal mechanisms by using genetic knockout models (e.g., PKA-deficient mice) or siRNA-mediated pathway inhibition .

- Statistical Rigor: Apply Bonferroni corrections for multiple comparisons in omics datasets (e.g., transcriptomic profiling of this compound-treated cells). Report effect sizes and confidence intervals to contextualize clinical relevance .

特性

IUPAC Name |

[6-[6-(butanoylamino)purin-9-yl]-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N5O8P/c1-3-5-11(24)22-16-13-17(20-8-19-16)23(9-21-13)18-15(30-12(25)6-4-2)14-10(29-18)7-28-32(26,27)31-14/h8-10,14-15,18H,3-7H2,1-2H3,(H,26,27)(H,19,20,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJGYSWNGNKCJSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(C4C(O3)COP(=O)(O4)O)OC(=O)CCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N5O8P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40859352 | |

| Record name | 6-(6-Butanamido-9H-purin-9-yl)-2-hydroxy-2-oxotetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40859352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

469.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

362-74-3 | |

| Record name | Cyclic dibutyryl AMP | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143108 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bucladesine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.046 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。